
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide, also known as DPhO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. DPhO is a pyrazole derivative that has a unique molecular structure and properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to disrupt the cell membrane of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In insects and fungi, this compound has been shown to disrupt the cell membrane, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has several advantages for laboratory experiments. It has a unique molecular structure and properties that make it a promising candidate for further study. It has been reported to have high yield and purity in the synthesis process. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide. In medicine, further research is needed to determine its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, more studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In material science, this compound can be further studied for its potential use in the development of organic semiconductors for electronic devices. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported to have a high yield and purity.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been the subject of various scientific studies due to its potential applications in different fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used to synthesize organic semiconductors for electronic devices.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-15(17-16(20)14-9-6-10-21-14)12(2)19(18-11)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPMIDUPXQJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)

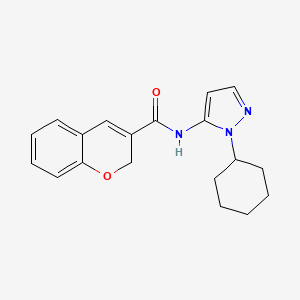
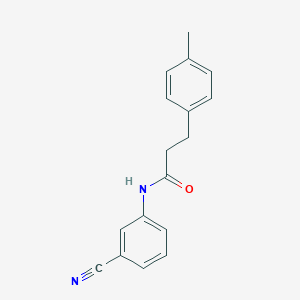
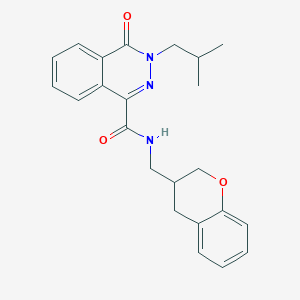
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)

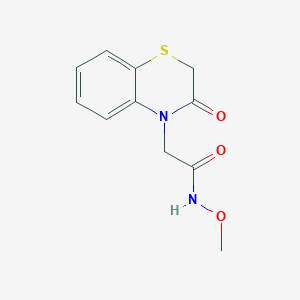

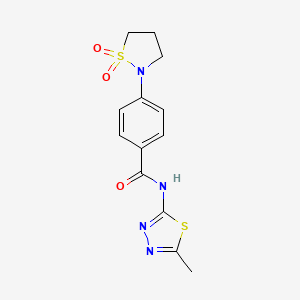
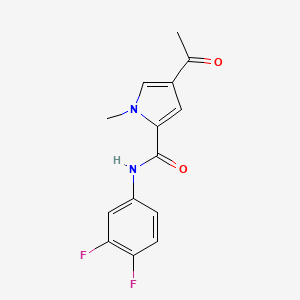
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)